molecular formula C12H10F2N2O2 B2871830 3,4-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034403-71-7

3,4-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Cat. No.: B2871830
CAS No.: 2034403-71-7
M. Wt: 252.221
InChI Key: CHXRIBWFMLTVDL-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a synthetic compound that belongs to the class of benzamides It features a benzamide core substituted with difluoro groups at the 3 and 4 positions and an isoxazole ring at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxaziridine intermediates.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The difluoro groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is unique due to the presence of both difluoro groups and the isoxazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-7-9(6-16-18-7)5-15-12(17)8-2-3-10(13)11(14)4-8/h2-4,6H,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXRIBWFMLTVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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